

# Preclinical Profile of ZW220: A NaPi2b-Targeted Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



Note: Publicly available information on a preclinical compound designated "**ZW290**" for oncological applications is not available. This technical guide focuses on the preclinical findings for ZW220, a NaPi2b-targeting antibody-drug conjugate (ADC) from Zymeworks, based on available data. It is presumed the query may have intended to investigate this compound.

## **Executive Summary**

ZW220 is an investigational antibody-drug conjugate engineered to target the sodium-dependent phosphate transporter NaPi2b, a protein highly expressed in several solid tumors, including ovarian and non-small cell lung cancer (NSCLC). The ADC is composed of a humanized IgG1 antibody targeting NaPi2b, conjugated to a novel topoisomerase I inhibitor payload, ZD06519, via a cleavable linker. Preclinical studies have demonstrated that ZW220 exhibits potent anti-tumor activity in various cancer models. The molecule is designed for efficient internalization and has shown a favorable pharmacokinetic profile in animal studies. These promising preclinical results are paving the way for its clinical development.

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the preclinical evaluation of ZW220.



| In Vitro Parameter | Cell Lines                                           | Result          | Significance                          |
|--------------------|------------------------------------------------------|-----------------|---------------------------------------|
| Binding Affinity   | NaPi2b-expressing ovarian and lung cancer cell lines | Nanomolar range | High affinity for the target receptor |
| Cytotoxicity       | 2D monolayer and 3D<br>tumor spheroid<br>models      | Sub-nanomolar   | Potent cell-killing activity          |

| In Vivo<br>Parameter   | Model                                                      | Dose                      | Result                                                         | Significance                             |
|------------------------|------------------------------------------------------------|---------------------------|----------------------------------------------------------------|------------------------------------------|
| Anti-tumor<br>Activity | Ovarian patient-<br>derived xenograft<br>(PDX) models      | Single dose of 6<br>mg/kg | Robust tumor growth inhibition[1]                              | Efficacy in clinically relevant models   |
| Pharmacokinetic<br>s   | Tg32 mice<br>(expressing<br>human neonatal<br>Fc receptor) | Not specified             | Comparable half-<br>life to the<br>unconjugated<br>antibody[1] | Favorable<br>stability in<br>circulation |

## Experimental Protocols In Vitro Assays

Binding and Internalization Studies: The binding affinity and internalization of the ZW220 antibody were assessed using NaPi2b-expressing ovarian and lung cancer cell lines.[1] Standard cellular immunology techniques, such as flow cytometry or radioligand binding assays, were likely employed to quantify the binding affinity in the nanomolar range. Internalization rates were also evaluated to confirm the antibody's ability to be transported into the target cells.[1]

Cytotoxicity Assays: The potency of ZW220 was determined using both two-dimensional (2D) monolayer and three-dimensional (3D) tumor spheroid models.[1] These assays measure the ability of the ADC to kill cancer cells. The sub-nanomolar cytotoxicity indicates high potency.[1]



Bystander Effect Assay: Co-culture assays were conducted to evaluate the bystander-mediated cell killing effect of ZW220.[1] This experiment assesses the ability of the payload, once released from the target cell, to kill neighboring cancer cells that may not express the target antigen.

#### In Vivo Studies

Patient-Derived Xenograft (PDX) Models: The in vivo anti-tumor activity of ZW220 was evaluated in ovarian PDX models.[1] These models involve implanting tumor tissue from a human patient into an immunodeficient mouse. A single 6 mg/kg dose of ZW220 resulted in significant tumor growth inhibition, demonstrating its potent anti-cancer effect in a model that closely mimics human disease.[1]

Pharmacokinetic Studies: The pharmacokinetic profile of ZW220 was determined in Tg32 mice, which are transgenic mice expressing the human neonatal Fc receptor (hFcRn).[1] This model is used to more accurately predict the half-life of human antibodies in humans. The results showed that ZW220 has a half-life comparable to its parental unconjugated antibody, indicating good stability in circulation.[1]

## Visualizations Signaling Pathway and Mechanism of Action



Click to download full resolution via product page

Caption: Mechanism of action of ZW220 ADC.

## **Experimental Workflow for In Vivo Efficacy Study**





Click to download full resolution via product page

Caption: Workflow for ZW220 in vivo efficacy studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of ZW220: A NaPi2b-Targeted Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572990#zw290-preclinical-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com